2-Oxa-1-azabicycloheptane is a highly strained, bridged bicyclic isoxazolidine characterized by a bridgehead nitrogen directly bonded to oxygen. Unlike traditional saturated heterocycles, this architecture completely suppresses nitrogen inversion and ring fluxionality, presenting a rigid, geometrically defined 3D vector for synthetic elaboration. In procurement and material selection, it is primarily valued as a strain-activated precursor for the strictly stereocontrolled synthesis of cis-1,3-disubstituted cyclopentyl amino alcohols via N-O bond cleavage, and as a compact, high-Fsp3 scaffold for fragment-based drug discovery (FBDD) [1].
Scaffold type
Rigid bridged heterocycle with distinct 3D topology for CNS and antiviral programs
Design advantage
Oxygen bridgehead lowers tPSA and modulates basicity, supporting brain penetrance design
Synthetic access
Proton-relay catalysis route enables direct, diastereoselective core construction
Buyers often confuse 2-oxa-1-azabicycloheptane with its widely used structural isomer, 2-oxa-5-azabicycloheptane. However, the 5-aza isomer is a highly stable morpholine bioisostere with isolated nitrogen and oxygen atoms, rendering it entirely inert to the reductive cleavage conditions required for cyclopentane functionalization. Conversely, attempting to substitute this specific bridgehead N-O compound with unbridged isoxazolidines introduces severe conformational flexibility; unbridged systems undergo rapid nitrogen inversion and ring puckering at room temperature, which degrades 3D vector predictability and leads to disastrous stereochemical leakage during downstream library synthesis [1].
Oxygen bridgehead shifts exit geometry vs. aza-only or carbocyclic analogs, altering receptor fit.
Reduced pKa at bridgehead nitrogen changes hydrogen-bonding and off-target selectivity profiles.
Unique electrophilic character enables transformations (e.g., proton-relay) not possible with aza-only bridges.
The bridgehead position of the nitrogen atom in 2-oxa-1-azabicycloheptane physically prevents the planar transition state required for nitrogen inversion. Consequently, its inversion barrier is effectively infinite (>60 kcal/mol), locking the lone pair and adjacent substituents in a singular spatial orientation. In contrast, unbridged isoxazolidines exhibit an inversion barrier of approximately 12-14 kcal/mol, resulting in rapid fluxionality at room temperature [1].
| Evidence Dimension | Nitrogen Inversion Energy Barrier |
| Target Compound Data | >60 kcal/mol (Conformationally locked) |
| Comparator Or Baseline | Unbridged isoxazolidine (~13 kcal/mol, fluxional) |
| Quantified Difference | >47 kcal/mol difference, eliminating dynamic interconversion |
| Conditions | Computational and NMR dynamic profiling at 298 K |
Ensures absolute predictability of substituent vectors in structure-based drug design, eliminating the entropic penalty associated with binding flexible rings.
SI 30.7 (derivative) vs. 19.1 (remdesivir) – 60% higher selectivity margin
Supports antiviral selectivity screening context
In vitro data; Vero E6 cytotoxicity CC₅₀ >25 µM
The bicyclic framework introduces significant ring strain that weakens the N-O bond compared to unstrained analogs. Electrochemical profiling demonstrates that the N-O bond in 2-oxa-1-azabicycloheptane reduces at a significantly more anodic potential (-1.45 V vs SCE) than standard unbridged isoxazolidines (-1.85 V vs SCE). This strain-activation allows for N-O cleavage using exceptionally mild reductants (e.g., Zn/AcOH at ambient temperature), preserving sensitive functional groups that would be destroyed by the harsher conditions required for unstrained N-O bonds [1].
| Evidence Dimension | Cathodic Reduction Potential (E_red of N-O bond) |
| Target Compound Data | -1.45 V vs SCE |
| Comparator Or Baseline | Standard isoxazolidine (-1.85 V vs SCE) |
| Quantified Difference | 400 mV anodic shift (easier to reduce) |
| Conditions | Cyclic voltammetry in acetonitrile, 0.1 M TBAPF6 |
Allows buyers to utilize milder, highly chemoselective reductive cleavage conditions, maximizing yield when processing complex, polyfunctionalized intermediates.
cLogP ~0.5 / tPSA 12.5 Ų (2-oxa) vs. higher tPSA, higher basicity predicted for aza-only analog
Favors CNS permeability design context
In silico; MPO thresholds require project-specific validation
When utilized as a precursor for 1,3-amino alcohols, the rigid bicyclic topology of 2-oxa-1-azabicycloheptane guarantees that reductive cleavage yields the corresponding cis-1,3-disubstituted cyclopentane with >99% diastereomeric excess. In contrast, standard intermolecular amination of cyclopentenols or substitution approaches typically yield mixed cis/trans populations (often plateauing at 85:15 ratios). Procurement of this pre-bridged scaffold bypasses the need for costly, solvent-intensive chiral chromatography [1].
| Evidence Dimension | Diastereomeric Excess (cis:trans ratio) of cleavage products |
| Target Compound Data | >99:1 (cis-selective) |
| Comparator Or Baseline | Intermolecular cyclopentenol amination (~85:15) |
| Quantified Difference | >14% improvement in diastereomeric purity |
| Conditions | Reductive cleavage via Mo(CO)6 or catalytic hydrogenation |
Eliminates downstream chiral purification steps, drastically reducing process mass intensity (PMI) and manufacturing costs for cyclopentane-based APIs.
Up to 95% yield via proton-relay catalysis
Supports scalable synthesis route evaluation
Compared to traditional multistep routes; yield varies with substitution
Azabicyclo[2.2.1]heptane core achieved >100-fold OX1R selectivity; 2-oxa analog inferred to offer distinct exit vector for further tuning
Supports selectivity research context
Radioligand binding on CHO cells; direct 2-oxa data to verify
Due to its strain-activated N-O bond and locked topology, this compound is the optimal starting material for synthesizing complex cis-1,3-disubstituted cyclopentanes. Upon mild reductive cleavage, it reliably unmasks the amino and hydroxyl groups on the same face of the cyclopentane ring, making it highly valuable for process chemists avoiding late-stage chiral resolutions [1].
For libraries requiring high Fsp3 character and minimal topological polar surface area (TPSA), the intact 2-oxa-1-azabicycloheptane core serves as a superior, conformationally locked fragment. Its infinite nitrogen inversion barrier ensures that attached pharmacophores maintain strict spatial vectors, which is critical for optimizing binding kinetics in tight enzyme pockets [1].
The anodically shifted reduction potential of the N-O bond allows this compound to be utilized in single-electron transfer (SET) photoredox cascades. It acts as a highly efficient precursor for nitrogen-centered radicals under mild visible-light conditions, enabling the synthesis of complex functionalized cyclopentanes that cannot be accessed via standard unbridged isoxazolidines [1].